Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino-
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Overview
Description
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the presence of a cyclohexyl group at position 1, dimethyl groups at positions 3 and 6, and a morpholino group at position 5. The molecular formula of this compound is C16H25N3O3, and it has a molecular weight of 307.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including 1-cyclohexyl-3,6-dimethyl-5-morpholino-uracil, typically involves the functionalization of the uracil ring. One common method is the alkylation of uracil at the nitrogen atoms. The dimethyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride . The morpholino group can be added via a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted uracil derivatives.
Scientific Research Applications
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially inhibiting the replication of viruses or the proliferation of cancer cells . The morpholino group may enhance its binding affinity to specific targets, while the cyclohexyl and dimethyl groups can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Thymine: A naturally occurring pyrimidine base in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
1-Methyluracil: A methylated derivative of uracil.
Uniqueness
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the morpholino group can improve its solubility and binding interactions .
Properties
CAS No. |
32250-76-3 |
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Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
1-cyclohexyl-3,6-dimethyl-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O3/c1-12-14(18-8-10-22-11-9-18)15(20)17(2)16(21)19(12)13-6-4-3-5-7-13/h13H,3-11H2,1-2H3 |
InChI Key |
GZIZRUUMRJJNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N3CCOCC3 |
Origin of Product |
United States |
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